molecular formula C24H21N3O B7479599 N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide

N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No. B7479599
M. Wt: 367.4 g/mol
InChI Key: XVALPIOZOKELQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinoline carboxamides. DMQX has been studied extensively in the field of neuroscience due to its ability to block the activity of glutamate receptors, which play a crucial role in the transmission of signals between nerve cells in the brain.

Mechanism of Action

N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide acts as a selective antagonist for the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the brain. By blocking the activity of these receptors, this compound can inhibit the transmission of signals between nerve cells, leading to a decrease in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that this compound can decrease the release of glutamate, increase the uptake of glutamate, and decrease the activity of AMPA receptors. This compound has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide in lab experiments is its high selectivity for the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of these receptors in various neurological disorders. However, one limitation of using this compound is that it can have off-target effects on other glutamate receptor subtypes, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for research on N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide. One area of interest is the development of more selective AMPA receptor antagonists that can be used to study the specific role of these receptors in different neurological disorders. Another area of interest is the development of new methods for delivering this compound to the brain, which could potentially enhance its neuroprotective effects. Finally, there is ongoing research into the potential use of this compound as a therapeutic agent for various neurological disorders, although more research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylaniline to produce this compound as a white crystalline powder.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide has been used extensively in scientific research to study the role of glutamate receptors in the brain. Specifically, this compound is used as a selective antagonist for the AMPA subtype of glutamate receptors, which are known to play a crucial role in synaptic plasticity, learning, and memory. This compound has also been used to study the role of glutamate receptors in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-27(2)19-14-12-18(13-15-19)25-24(28)21-16-23(17-8-4-3-5-9-17)26-22-11-7-6-10-20(21)22/h3-16H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVALPIOZOKELQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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